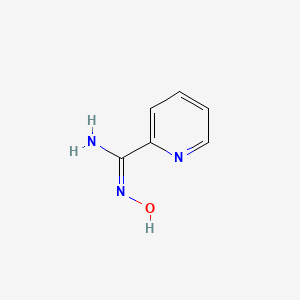

(e)-n'-hydroxypicolinimidamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N'-hydroxypyridine-2-carboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c7-6(9-10)5-3-1-2-4-8-5/h1-4,10H,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKXCGXSHUNVFCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=NO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)/C(=N\O)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

849833-60-9, 1772-01-6 | |

| Record name | [C(Z)]-N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=849833-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-2-pyridinecarboximidamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1772-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Pyridylamidoxime | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(e)-n'-hydroxypicolinimidamide chemical structure and analysis

Technical Monograph: (E)-N'-Hydroxypicolinimidamide Structure, Synthesis, and Analytical Characterization

Executive Summary

(E)-N'-hydroxypicolinimidamide (CAS: 1772-01-6), also known as N-hydroxy-2-pyridinecarboximidamide, represents a critical scaffold in medicinal chemistry and coordination science. Functioning as a bidentate N,N-donor ligand and a pharmacophore precursor, its utility is defined by its stereochemical rigidity. Unlike simple benzamidoximes, the introduction of the pyridine ring creates a competitive hydrogen-bonding landscape that dictates its stability and reactivity. This guide provides a rigorous analysis of the

Chemical Architecture & Stereochemistry

The physicochemical behavior of N'-hydroxypicolinimidamide is governed by

Cahn-Ingold-Prelog (CIP) Priority Assignment

To strictly define the

-

Nitrogen Terminus: The hydroxyl group (

) has higher priority than the lone pair. -

Carbon Terminus: The amino group (

, Nitrogen atomic #7) has higher priority than the pyridine ring (Carbon atomic #6).

Therefore:

-

-Isomer (Zusammen): The

-

-Isomer (Entgegen): The

Thermodynamic Control: The Pyridine Effect

While many aryl-amidoximes favor the

Table 1: Physicochemical Profile

| Property | Data | Note |

|---|

| Formula |

Synthetic Protocol

The synthesis utilizes the nucleophilic addition of hydroxylamine to 2-cyanopyridine. The protocol below is optimized for yield and the preferential crystallization of the thermodynamically stable isomer.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the hydroxylamine nitrogen on the electrophilic nitrile carbon. This addition is followed by a tautomeric shift to yield the amidoxime.

Figure 1: Synthetic pathway for the conversion of 2-cyanopyridine to (E)-N'-hydroxypicolinimidamide.

Experimental Procedure

Reagents: 2-Cyanopyridine (1.0 eq), Hydroxylamine hydrochloride (1.1 eq), Sodium Carbonate (

-

Free Base Generation: Dissolve Hydroxylamine HCl (1.1 eq) in minimal water. Slowly add

(0.6 eq) with stirring to neutralize the HCl. Evolution of -

Addition: Add the free hydroxylamine solution to a stirred solution of 2-cyanopyridine (1.0 eq) in Ethanol (10 mL/g substrate).

-

Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours. Monitor consumption of nitrile by TLC (SiO2, EtOAc/Hexane 1:1) or HPLC.[2]

-

Isolation:

-

Evaporate ethanol under reduced pressure.

-

Add cold water to the residue to precipitate the crude product.

-

Filter the white solid.

-

-

Purification (Critical for Stereochemistry): Recrystallize from hot Ethanol/Water (9:1). Slow cooling promotes the formation of the ordered H-bonded network characteristic of the pure isomer.

-

Drying: Dry in a vacuum oven at 40°C over

.

Analytical Characterization

Validating the structure requires distinguishing the amidoxime from potential amide byproducts (via hydrolysis) and confirming the isomeric state.

Analytical Workflow

Figure 2: Analytical decision matrix for validating (E)-N'-hydroxypicolinimidamide.

NMR Spectroscopy ( , DMSO-d )

The solvent choice is critical; DMSO-d

-

10.0–10.2 ppm (s, 1H): Oxime

-

8.6 ppm (d, 1H): Pyridine

- 7.4–8.0 ppm (m, 3H): Remaining pyridine ring protons.

-

5.8–6.0 ppm (br s, 2H): Amine

-

Diagnostic Note: In the

-isomer, the chemical environment of the

-

HPLC Method Parameters

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5

m). -

Mobile Phase A: 10 mM Potassium Phosphate Buffer (pH 3.0).

-

Mobile Phase B: Methanol.

-

Gradient: 5% B to 60% B over 15 minutes.

-

Detection: UV at 254 nm (Pyridine

) and 210 nm. -

Retention: The amidoxime is relatively polar and will elute early; the nitrile precursor elutes later.

Applications in Drug Discovery & Coordination

Bioisosterism and Prodrugs

Amidoximes serve as bioisosteres for carboxylic acids and amidines. In vivo, they act as prodrugs for amidines (which are often poorly absorbed due to high basicity). The N-hydroxypicolinimidamide structure is reduced by molybdenum-containing enzymes (mARC) to the corresponding picolinamidine, a potent inhibitor of proteolytic enzymes.

Chelation Chemistry

The

-

Binding Mode: It typically coordinates in a bidentate fashion through the pyridine nitrogen and the imine nitrogen (or oxime oxygen depending on hard/soft acid theory), forming stable 5-membered chelate rings.

-

Uranyl Extraction: Poly-amidoxime materials (derived from this scaffold) are the current gold standard for extracting Uranium (

) from seawater due to extremely high binding constants.

References

- Crystallographic Analysis: Tiemann, F. "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 1884.

-

Isomerism Mechanism: K. J. P. J. "The configuration of amidoximes." Chemical Reviews, 1962. Link

-

Synthesis & Properties: Popović-Djordjević, J. et al. "Synthesis and characterization of N-substituted picolinamide and isonicotinamide derivatives." Journal of the Serbian Chemical Society, 2016. Link

-

Coordination Chemistry: Enyedy, E. A. et al. "Complex formation of hydroxamic acids and amidoximes with copper(II) and iron(III)." Dalton Transactions, 2011. Link

-

Uranium Extraction: Rogers, R. D. et al. "Amidoxime-functionalized polymer adsorbents for recovering uranium from seawater." Energy & Environmental Science, 2016. Link

Sources

(E)-N'-Hydroxypicolinimidamide: Discovery, Synthesis, and Structural Dynamics

The following technical guide provides an in-depth analysis of (E)-N'-hydroxypicolinimidamide, structured for researchers and drug development professionals.

Technical Monograph | Version 1.0

Executive Summary

(E)-N'-hydroxypicolinimidamide (CAS: 1217430-03-9), also known as pyridine-2-carboxamidoxime, is a pivotal heterocyclic building block and bidentate ligand.[1][2] Historically recognized for its coordination chemistry with transition metals, it has re-emerged in modern drug discovery as a bioisostere for amidines and a precursor to 1,2,4-oxadiazole therapeutics. This guide explicates the compound’s discovery, the thermodynamics of its E/Z stereoisomerism, and its utility in high-fidelity synthetic protocols.

Chemical Identity & Stereochemical Dynamics

Nomenclature and Classification

-

IUPAC Name: (E)-N'-hydroxypyridine-2-carboximidamide

-

Common Names: Pyridine-2-carboxamidoxime, Picolinamidoxime.

-

Molecular Weight: 137.14 g/mol [1]

-

Key CAS Numbers:

The E vs. Z Isomerism Paradox

The reactivity and biological profile of N'-hydroxypicolinimidamide are governed by the stereochemistry of the C=N double bond. Unlike simple oximes, amidoximes exhibit a complex tautomeric and isomeric equilibrium.

-

The (Z)-Isomer (Syn): Typically the kinetic product or the form stabilized in non-polar solvents due to a strong intramolecular hydrogen bond between the hydroxyl proton and the amino nitrogen (or pyridine nitrogen).

-

The (E)-Isomer (Anti): Often the thermodynamically stable form in polar protic solvents or the required configuration for specific metal coordination modes where the N-oxide oxygen is directed away from the steric bulk.

The transition between these states is acid-catalyzed and solvent-dependent. In the context of drug design, the (E)-isomer is frequently the target for prodrug strategies, as it exposes the hydroxyl group for metabolic reduction or conjugation.

Figure 1: Isomerization dynamics of N'-hydroxypicolinimidamide. The (Z)-form is often stabilized by intramolecular H-bonding, while the (E)-form is favored in polar environments or specific coordination geometries.

Discovery and Historical Context

The Tiemann Legacy (1884)

The fundamental chemistry of amidoximes was established by Ferdinand Tiemann in 1884, who discovered that nitriles react with hydroxylamine to form "amidoximes" (originally termed "ethenyl-amidoximes").

-

Original Reaction: R-CN + NH₂OH → R-C(=NOH)NH₂

Evolution of Pyridine Derivatives

While Tiemann established the general class, the specific synthesis of pyridine-2-carboxamidoxime emerged in the early 20th century as coordination chemistry gained prominence. Researchers sought ligands that combined the π-acceptor properties of the pyridine ring with the σ-donor capability of the amidoxime group.

-

Mid-20th Century: The compound became a standard reagent for the gravimetric and spectrophotometric determination of transition metals (Fe, V, U), leveraging its ability to form intensely colored chelates.

-

Modern Era (2000s-Present): The focus shifted to medicinal chemistry. The discovery that amidoximes act as prodrugs for amidines (which are often poor oral drugs due to high basicity) revitalized interest. The (E)-isomer of picolinimidamide derivatives is now investigated for its potential to inhibit enzymes like PARP (Poly(ADP-ribose) polymerase) and as an intermediate for bioactive 1,2,4-oxadiazoles.

Synthesis Protocol

The synthesis of (E)-N'-hydroxypicolinimidamide is a robust nucleophilic addition of hydroxylamine to 2-cyanopyridine. The following protocol emphasizes purity and yield optimization.

Reagents & Materials

-

Precursor: 2-Cyanopyridine (Picolinonitrile) [CAS: 100-70-9]

-

Reagent: Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base: Sodium Carbonate (Na₂CO₃) or Sodium Bicarbonate (NaHCO₃)

-

Solvent: Ethanol/Water (1:1 v/v) or Methanol.

Step-by-Step Methodology

| Step | Operation | Mechanistic Insight |

| 1 | Free Base Generation | Dissolve NH₂OH·HCl (1.1 eq) and Na₂CO₃ (0.6 eq) in water. Stir until CO₂ evolution ceases. Ensures free NH₂OH is available for nucleophilic attack. |

| 2 | Addition | Add 2-Cyanopyridine (1.0 eq) dissolved in ethanol to the aqueous hydroxylamine solution. |

| 3 | Reflux | Heat to reflux (70-80°C) for 4–6 hours. Monitor by TLC (SiO₂, 5% MeOH in DCM). The nitrile carbon is electrophilic; heat overcomes the activation energy for addition. |

| 4 | Work-up | Concentrate solvent under reduced pressure. The product often precipitates upon cooling and water addition. |

| 5 | Purification | Recrystallize from Ethanol/Water or precipitate from cold water. Removes unreacted nitrile and inorganic salts. |

| 6 | Isomer Isolation | Slow crystallization from polar solvents typically yields the (E)-isomer as the major product. |

Synthetic Pathway Diagram

Figure 2: Nucleophilic addition mechanism for the synthesis of (E)-N'-hydroxypicolinimidamide from 2-cyanopyridine.

Applications in Drug Development

Precursor to 1,2,4-Oxadiazoles

The most significant modern application of (E)-N'-hydroxypicolinimidamide is its use as a "super-nucleophile" for constructing 1,2,4-oxadiazole rings. These rings are bioisosteres of esters and amides, offering improved metabolic stability.

-

Reaction: Acylation of the amidoxime oxygen followed by thermal cyclization.

-

Utility: Used in the synthesis of S1P1 agonists and anti-inflammatory agents.

Metal Chelation & Metallodrugs

The compound acts as a neutral N,N'-chelator, coordinating via the pyridine nitrogen and the oxime nitrogen (or oxygen, depending on deprotonation).

-

Radiopharmaceuticals: Derivatives are used to chelate Technetium-99m for imaging.

-

Metalloprotease Inhibition: The hydroxamic acid-like motif allows it to bind zinc in the active sites of metalloenzymes (e.g., HDACs, MMPs).

Biological Activity

-

PARP Inhibition: Structurally related to picolinamide (a known PARP inhibitor), the amidoxime variant shows activity in preventing NAD+ depletion during oxidative stress.

-

Antimicrobial: The ability to chelate essential metal ions (Fe, Cu) from the bacterial microenvironment provides bacteriostatic properties.

References

-

Tiemann, F. (1884). "Ueber die Einwirkung von Hydroxylamin auf Nitrile." Berichte der deutschen chemischen Gesellschaft, 17(1), 126-129.

-

Salonen, M. (2010).[4] "Complex formation equilibria of zinc(II) and cadmium(II) with pyridine-2-carboxamidoxime and pyridine-2-acetamidoxime in aqueous solution." Journal of Coordination Chemistry, 63(18), 3127-3136.

-

PubChem. (2025). "Pyridine-2-carboxamide oxime (Compound)."[2][4][5][6] National Library of Medicine.

-

Crystallography Open Database. (2013). "Crystal structure of N-hydroxypyridine-2-carboximidamide." COD ID: 962164.[2]

-

Mayer, J. M., et al. (2009). "Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines." Journal of Organic Chemistry, 74(21), 8381-8383.

Sources

- 1. 1217430-03-9|(E)-N'-Hydroxypicolinimidamide|BLD Pharm [bldpharm.com]

- 2. Pyridine-2-carboxamide oxime | C6H7N3O | CID 135522412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (Z)-N'-Hydroxypicolinimidamide - Lead Sciences [lead-sciences.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Making sure you're not a bot! [helda.helsinki.fi]

(e)-n'-hydroxypicolinimidamide mechanism of action

An In-Depth Technical Guide to the Putative Mechanisms of Action of (E)-N'-hydroxypicolinimidamide

For an audience of Researchers, Scientists, and Drug Development Professionals

Abstract

(E)-N'-hydroxypicolinimidamide is a novel small molecule with a chemical structure suggestive of multiple potential biological activities. This guide provides a comprehensive exploration of its putative mechanisms of action, drawing upon established knowledge of structurally related compounds. We delve into three primary hypothesized pathways: Histone Deacetylase (HDAC) inhibition, Dihydrofolate Reductase (DHFR) inhibition, and iron chelation. For each proposed mechanism, we present the underlying scientific rationale, detailed experimental protocols for validation, and expected data outcomes. This document is intended to serve as a foundational resource for researchers embarking on the characterization of (E)-N'-hydroxypicolinimidamide and similar compounds, fostering a structured and evidence-based approach to drug discovery and development.

Introduction: Unveiling the Therapeutic Potential of (E)-N'-hydroxypicolinimidamide

The quest for novel therapeutic agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. (E)-N'-hydroxypicolinimidamide emerges as a compound of significant interest due to its unique structural amalgamation of a picolinamide scaffold and an N'-hydroxyimidamide functional group. While direct studies on this specific molecule are nascent, its constituent moieties are well-documented pharmacophores, each associated with distinct and potent biological activities.

The picolinamide core is present in a variety of bioactive molecules, and its derivatives have been investigated for antifungal and iron-chelating properties.[1][2] The N'-hydroxyimidamide group is structurally analogous to hydroxamic acids, a class of compounds renowned for their ability to chelate metal ions.[3] This property is central to their function as inhibitors of metalloenzymes, most notably histone deacetylases (HDACs).[4] Furthermore, the broader class of amidoximes, which share structural similarities, are known to act as nitric oxide donors.[5]

This guide, therefore, puts forth a scientifically grounded exploration of the most probable mechanisms of action for (E)-N'-hydroxypicolinimidamide. We will dissect the theoretical underpinnings of each potential pathway and provide actionable, detailed protocols for their experimental validation. Our approach is designed to be both informative for strategic decision-making in research programs and practical for bench-level execution.

Hypothesized Mechanism 1: Histone Deacetylase (HDAC) Inhibition

Scientific Rationale

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression.[4] They catalyze the removal of acetyl groups from lysine residues on histones, leading to a more compact chromatin structure and transcriptional repression.[4] Aberrant HDAC activity is a hallmark of many cancers, making HDAC inhibitors a promising class of anticancer agents.[6]

A key feature of many potent HDAC inhibitors is a zinc-binding group that coordinates with the Zn²⁺ ion in the active site of the enzyme.[7] The N'-hydroxyimidamide moiety of (E)-N'-hydroxypicolinimidamide is structurally similar to the hydroxamic acid group (-CONHOH), which is a classic and highly effective zinc-binding motif found in approved HDAC inhibitors like Vorinostat (SAHA).[4][7] We hypothesize that (E)-N'-hydroxypicolinimidamide can similarly chelate the active site zinc ion, thereby inhibiting HDAC activity and inducing downstream effects such as cell cycle arrest and apoptosis in cancer cells.

Experimental Validation: In Vitro HDAC Inhibition Assay

The primary validation of this hypothesis involves a direct assessment of the compound's ability to inhibit HDAC enzymatic activity. A fluorometric assay is a robust and high-throughput method for this purpose.

Protocol:

-

Reagent Preparation:

-

Prepare a 10X HDAC Assay Buffer (250 mM Tris-HCl, pH 8.0, 1.37 M NaCl, 27 mM KCl, 10 mM MgCl₂). Dilute to 1X with ultrapure water for use.[8]

-

Reconstitute a commercial fluorometric HDAC substrate (e.g., a substrate containing an acetylated lysine side chain) and a developer solution according to the manufacturer's instructions.

-

Prepare a stock solution of (E)-N'-hydroxypicolinimidamide in DMSO and create a dilution series.

-

Use a known HDAC inhibitor, such as Trichostatin A or SAHA, as a positive control.[8]

-

Prepare a solution of a recombinant human HDAC enzyme (e.g., HDAC1) or HeLa nuclear extract as the enzyme source.[8]

-

-

Assay Procedure (96-well plate format):

-

To appropriate wells, add 50 µL of 1X HDAC Assay Buffer.

-

Add 10 µL of the diluted (E)-N'-hydroxypicolinimidamide, positive control, or DMSO (vehicle control).

-

Add 20 µL of the HDAC enzyme solution to all wells except for the no-enzyme control wells.

-

Add 10 µL of the HDAC substrate to all wells.

-

Incubate the plate at 37°C for 60 minutes.

-

Add 10 µL of the developer solution to each well.

-

Incubate at room temperature for 15-30 minutes, protected from light.

-

Measure the fluorescence using a microplate reader (Excitation/Emission ~360/460 nm).

-

-

Data Analysis:

-

Subtract the background fluorescence (no-enzyme control) from all readings.

-

Calculate the percentage of inhibition for each concentration of (E)-N'-hydroxypicolinimidamide relative to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration and determine the IC₅₀ value.

-

Expected Data and Interpretation

The results of the in vitro HDAC inhibition assay can be summarized in a table to compare the potency of (E)-N'-hydroxypicolinimidamide with a known HDAC inhibitor.

| Compound | IC₅₀ (µM) |

| (E)-N'-hydroxypicolinimidamide | TBD |

| SAHA (Positive Control) | ~0.1-1 |

A low micromolar or nanomolar IC₅₀ value for (E)-N'-hydroxypicolinimidamide would provide strong evidence for its activity as an HDAC inhibitor.

Visualizing the HDAC Inhibition Pathway

Caption: Proposed mechanism of HDAC inhibition by (E)-N'-hydroxypicolinimidamide.

Hypothesized Mechanism 2: Dihydrofolate Reductase (DHFR) Inhibition

Scientific Rationale

Dihydrofolate reductase (DHFR) is a crucial enzyme in the folate metabolism pathway, responsible for the conversion of dihydrofolate (DHF) to tetrahydrofolate (THF).[9] THF is an essential cofactor in the synthesis of purines and thymidylate, which are vital for DNA replication and cell division.[9][10] Consequently, DHFR inhibitors are effective as anticancer and antimicrobial agents.[9]

Many DHFR inhibitors are heterocyclic compounds that mimic the structure of the natural substrate, DHF, and bind to the active site of the enzyme.[11] The pyridine ring of the picolinamide core in (E)-N'-hydroxypicolinimidamide could potentially interact with the active site of DHFR. While not a classic antifolate structure, the potential for inhibition warrants investigation.

Experimental Validation: Spectrophotometric DHFR Inhibition Assay

A spectrophotometric assay that measures the decrease in NADPH absorbance at 340 nm upon its oxidation during the DHFR-catalyzed reaction is a standard method to assess DHFR inhibition.[12]

Protocol:

-

Reagent Preparation:

-

Prepare an assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5).

-

Prepare stock solutions of dihydrofolate (DHF) and NADPH in the assay buffer.

-

Prepare a stock solution of (E)-N'-hydroxypicolinimidamide in DMSO and create a dilution series.

-

Use methotrexate as a positive control DHFR inhibitor.

-

Prepare a solution of recombinant human DHFR enzyme.

-

-

Assay Procedure (UV-transparent 96-well plate or cuvettes):

-

To each well/cuvette, add the assay buffer.

-

Add the diluted (E)-N'-hydroxypicolinimidamide, methotrexate, or DMSO (vehicle control).

-

Add the NADPH solution.

-

Add the DHFR enzyme solution and incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding the DHF solution.

-

Immediately measure the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes) using a spectrophotometer.

-

-

Data Analysis:

-

Calculate the initial rate of the reaction (the slope of the linear portion of the absorbance vs. time curve).

-

Determine the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

-

Expected Data and Interpretation

| Compound | IC₅₀ (µM) |

| (E)-N'-hydroxypicolinimidamide | TBD |

| Methotrexate (Positive Control) | ~0.001-0.01 |

An IC₅₀ value in the low micromolar range would suggest that (E)-N'-hydroxypicolinimidamide is a potential DHFR inhibitor.

Visualizing the DHFR Inhibition Pathway

Caption: Proposed mechanism of DHFR inhibition by (E)-N'-hydroxypicolinimidamide.

Hypothesized Mechanism 3: Iron Chelation

Scientific Rationale

Iron is an essential nutrient for cell growth and proliferation. Cancer cells often have an increased demand for iron compared to normal cells, making them more susceptible to iron deprivation.[13] Iron chelators can deplete intracellular iron pools, leading to the inhibition of iron-dependent enzymes and ultimately inducing cell death.[4][13]

Both the picolinamide scaffold and the hydroxamic acid-like N'-hydroxyimidamide group are known to chelate iron.[2][3] The combination of these two motifs in (E)-N'-hydroxypicolinimidamide suggests a strong potential for iron chelation. We hypothesize that this compound can sequester intracellular iron, thereby exerting an anti-proliferative effect on cancer cells.

Experimental Validation: Ferrozine-Based Iron Chelation Assay

A colorimetric assay using the iron-chelating agent ferrozine is a straightforward method to assess the iron-binding capacity of a compound in vitro.[14][15]

Protocol:

-

Reagent Preparation:

-

Assay Procedure (96-well plate format):

-

To each well, add the diluted (E)-N'-hydroxypicolinimidamide, EDTA, or solvent (control).

-

Add the FeCl₂ solution to all wells and mix.

-

Incubate for 5 minutes at room temperature.

-

Add the ferrozine solution to initiate the color-forming reaction.[15]

-

Incubate for 10 minutes at room temperature.

-

Measure the absorbance at 562 nm.

-

-

Data Analysis:

-

The absorbance is proportional to the amount of iron-ferrozine complex formed. A lower absorbance in the presence of the test compound indicates iron chelation.

-

Calculate the percentage of iron chelation for each concentration of the test compound.

-

Determine the EC₅₀ value (the concentration that chelates 50% of the iron).

-

Expected Data and Interpretation

| Compound | EC₅₀ (µM) |

| (E)-N'-hydroxypicolinimidamide | TBD |

| EDTA (Positive Control) | ~1-10 |

A low EC₅₀ value would confirm the iron-chelating ability of (E)-N'-hydroxypicolinimidamide.

Visualizing the Iron Chelation Workflow

Caption: Workflow for the ferrozine-based iron chelation assay.

Conclusion and Future Directions

This guide has outlined three plausible and experimentally testable mechanisms of action for (E)-N'-hydroxypicolinimidamide, grounded in the established pharmacology of its structural components. The proposed pathways of HDAC inhibition, DHFR inhibition, and iron chelation are not mutually exclusive, and it is conceivable that the compound may exert its biological effects through a multi-targeted approach.

The experimental protocols provided herein offer a clear roadmap for the initial characterization of this promising molecule. Positive results in any of these assays will necessitate further investigation, including cell-based assays to confirm effects on proliferation, apoptosis, and cell cycle, as well as in vivo studies to assess therapeutic efficacy and safety. A thorough understanding of the mechanism of action is paramount for the rational development of (E)-N'-hydroxypicolinimidamide as a potential therapeutic agent.

References

-

Bioactive heterocycles containing endocyclic N-hydroxy groups. PMC. [Link]

-

Crystal structure of N-hydroxypicolinamide monohydrate. PMC. [Link]

-

Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy. PLOS One. [Link]

-

DihydrofolateReductase (DHFR) Inhibitors: A Comprehensive Review. ResearchGate. [Link]

-

Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties. PubMed. [Link]

-

Hydroxamate-based Histone Deacetylase Inhibitors Can Protect Neurons from Oxidative Stress via an HDAC-independent Catalase-like Mechanism. NIH. [Link]

-

A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells. PubMed. [Link]

-

Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization. PubMed. [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. PMC. [Link]

-

Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PMC. [Link]

-

The mono(Catecholamine) derivatives as iron chelators: Synthesis, solution thermodynamic stability and antioxidant properties research. ResearchGate. [Link]

-

Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids. PMC. [Link]

-

Ferrous Iron Chelating (FIC) Assay Kit. Zen-Bio. [Link]

-

Oximes, amidoximes and hydroxamic acids as nitric oxide donors. RSC Publishing. [Link]

-

Dihydrofolate Reductase Enzyme Inhibition Assay for Plasma Methotrexate Determination Using a 96-Well Microplate Reader. SciSpace. [Link]

-

Picolinimidamide. PubChem. [Link]

-

Hydroxamic Acid Derivatives: From Synthetic Strategies to Medicinal Chemistry Applications. ACS Omega. [Link]

-

Examples of N-hydroxylactams whose biological activity is exerted via metal chelation. ResearchGate. [Link]

-

The mono(catecholamine) derivatives as iron chelators: synthesis, solution thermodynamic stability and antioxidant properties research. PMC. [Link]

-

Dihydrofolate Reductase Inhibitor Screening Kit (Colorimetric). Assay Genie. [Link]

-

Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker. NIH. [Link]

-

Nitric Oxide Synthase - Physiology, Biochemistry, & Mechanism. YouTube. [Link]

-

Multipurpose Iron-Chelating Ligands Inspired by Bioavailable Molecules. MDPI. [Link]

-

Virtual screening and experimental validation of novel histone deacetylase inhibitors. ResearchGate. [Link]

-

Chelation and Mobilization of Cellular Iron by Different Classes of Chelators. ScienceDirect. [Link]

-

Recent Developments in Nitric Oxide Donors and Delivery for Antimicrobial and Anti-Biofilm Applications. MDPI. [Link]

-

Suberoylanilide Hydroxamic Acid Analogs with Heteroaryl Amide Group and Different Chain Length: Synthesis and Effect on Histone Deacetylase. MDPI. [Link]

-

Synthesis and Biological Evaluation of New Nitroimidazole Derivatives as Anti-Helicobacter pylori Agents Against Metronidazole-Resistant Strains. Brieflands. [Link]

-

Nitrates | Nitric oxide donor | Cardiovascular pharmacology. YouTube. [Link]

-

DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. MDPI. [Link]

-

Ferrous ion-chelating Assay for analysis of antioxidant potential of Sargassum sp and Iyengaria sp. [Link]

-

Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Iron Chelation Therapy Options. YouTube. [Link]

-

dihydrofolate reductase inhibitor. Slideshare. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

-

Dihydrofolate reductase. Wikipedia. [Link]

Sources

- 1. Target Identification and Mechanism of Action of Picolinamide and Benzamide Chemotypes with Antifungal Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Iron-catalyzed ortho trifluoromethylation of anilines via picolinamide assisted photoinduced C-H functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of Novel Hydroxamic Acid-Based Organoselenium Hybrids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Hydroxamic Acid-Based Histone Deacetylase (HDAC) Inhibitors Bearing a Pyrazole Scaffold and a Cinnamoyl Linker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Development of niosomal nanoparticles loaded with cisplatin and vorinostat combination for cancer therapy | PLOS One [journals.plos.org]

- 8. bioscience.co.uk [bioscience.co.uk]

- 9. DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. DHFR Inhibitors | SCBT - Santa Cruz Biotechnology [scbt.com]

- 12. sigmaaldrich.com [sigmaaldrich.com]

- 13. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. zen-bio.com [zen-bio.com]

- 15. pjmhsonline.com [pjmhsonline.com]

An In-depth Technical Guide to (E)-N'-hydroxypicolinimidamide: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

(E)-N'-hydroxypicolinimidamide is a fascinating molecule that stands at the intersection of several key areas in medicinal chemistry. Belonging to the class of amidoximes, it holds significant promise as a versatile scaffold for the development of novel therapeutics. The picolinimidamide core, a derivative of picolinic acid, is a privileged structure in drug discovery, known to interact with a variety of biological targets. The addition of the N'-hydroxy group introduces unique physicochemical properties and opens up multiple avenues for biological activity, most notably as a potential nitric oxide (NO) donor and as a prodrug for the corresponding amidine.

This technical guide provides a comprehensive overview of (E)-N'-hydroxypicolinimidamide, from its synthesis and characterization to its potential mechanisms of action and therapeutic applications. While direct experimental data for this specific molecule is limited in the current literature, this document will leverage data from closely related analogues and the well-established chemistry of its constituent functional groups to provide a predictive and instructive resource for researchers.

Physicochemical Properties

| Property | (E)-N'-hydroxypicolinimidamide (Predicted/Inferred) | Picolinimidamide (Experimental) | Picolinimidamide Hydrochloride (Experimental) |

| Molecular Formula | C₆H₇N₃O | C₆H₇N₃ | C₆H₇N₃·HCl |

| Molecular Weight | 137.14 g/mol | 121.14 g/mol [1] | 157.60 g/mol |

| Physical Form | Solid | - | White to light yellow powder/crystal |

| Purity | 98% (as available from vendors) | - | >97.0% |

| Melting Point | - | - | 150.0 to 154.0 °C |

| Storage Conditions | Inert atmosphere, room temperature | - | Room temperature, under inert gas, hygroscopic |

| InChI Key | XKXCGXSHUNVFCT-UHFFFAOYSA-N | KNXKVYCVGXFLES-UHFFFAOYSA-N[1] | - |

The N'-hydroxy group is expected to increase the polarity and hydrogen bonding potential of the molecule compared to picolinimidamide. The (E) configuration of the oxime is generally the more thermodynamically stable isomer[2].

Synthesis and Characterization

The synthesis of (E)-N'-hydroxypicolinimidamide can be approached through well-established methods for the formation of amidoximes. The most common and direct route involves the reaction of a nitrile with hydroxylamine[3].

A plausible synthetic workflow is outlined below:

Caption: Proposed synthetic workflow for (E)-N'-hydroxypicolinimidamide.

Detailed Experimental Protocol (Proposed)

-

Reaction Setup: To a solution of 2-cyanopyridine (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and a suitable base such as sodium bicarbonate (1.5 eq).

-

Reaction Conditions: Stir the mixture at reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts. Concentrate the filtrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system, such as a gradient of ethyl acetate in hexane, to yield the pure (E)-N'-hydroxypicolinimidamide[4].

Characterization

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the connectivity of the atoms and the presence of the characteristic protons and carbons of the picolinyl and N'-hydroxyimidamide moieties.

-

Infrared (IR) Spectroscopy: IR spectroscopy will show characteristic absorption bands for the N-O, C=N, and N-H bonds.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will confirm the molecular weight and elemental composition of the compound.

-

Elemental Analysis: To determine the percentage composition of C, H, N, and O.

Potential Biological Activities and Mechanisms of Action

Based on the activities of structurally related compounds, (E)-N'-hydroxypicolinimidamide is predicted to exhibit a range of biological effects.

Nitric Oxide (NO) Donor

The amidoxime functional group is a well-known pro-drug for nitric oxide[2][5]. In vivo, amidoximes can be oxidized by cytochrome P450 enzymes, leading to the release of NO[3]. This NO can then exert a variety of physiological effects, including vasodilation, neurotransmission, and modulation of the immune response[6][7].

Caption: Proposed metabolic pathway for NO donation from (E)-N'-hydroxypicolinimidamide.

This property suggests potential applications in cardiovascular diseases where vasodilation is beneficial.

Prodrug for Amidine

Amidoximes are frequently utilized as prodrugs to improve the oral bioavailability of amidines[8][9][10]. Amidines are often highly basic and exist as charged species at physiological pH, which limits their membrane permeability. The less basic amidoxime can be absorbed more readily and then reduced in vivo to the active amidine[8][11]. Picolinimidamide and its derivatives have been investigated for a range of activities, and enhancing their delivery through an amidoxime prodrug strategy is a promising approach.

Enzyme Inhibition

Derivatives of picolinamide have shown inhibitory activity against several enzymes:

-

VEGFR-2 Kinase Inhibitors: Some picolinamide-based compounds have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in cancer therapy due to its role in angiogenesis[12].

-

Cholinesterase Inhibitors: Picolinamide derivatives have also been explored as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease[13].

Antimicrobial and Antiparasitic Activity

The amidine functionality is present in several antimicrobial and antiparasitic drugs. Given that (E)-N'-hydroxypicolinimidamide can be converted to picolinimidamide, it may exhibit indirect activity against various pathogens. For instance, imidamide analogues have shown promise as anti-trypanosomal agents.

In Vitro Evaluation Protocols

To assess the predicted biological activities of (E)-N'-hydroxypicolinimidamide, a series of in vitro assays can be employed.

Nitric Oxide Release Assay

-

Objective: To quantify the release of NO from the compound in the presence of liver microsomes.

-

Methodology:

-

Incubate (E)-N'-hydroxypicolinimidamide with rat or human liver microsomes in the presence of NADPH.

-

Measure the accumulation of nitrite and nitrate (stable metabolites of NO) in the supernatant using the Griess assay.

-

Include appropriate controls (compound without microsomes, microsomes without compound, etc.).

-

In Vitro Prodrug Conversion Assay

-

Objective: To determine the conversion of the amidoxime to the corresponding amidine in a biological matrix.

-

Methodology:

-

Incubate (E)-N'-hydroxypicolinimidamide with liver S9 fraction or hepatocytes.

-

At various time points, quench the reaction and analyze the samples by LC-MS/MS to quantify the concentrations of the parent compound and the picolinimidamide metabolite.

-

Enzyme Inhibition Assays

-

VEGFR-2 Kinase Assay: Utilize a commercially available kinase assay kit to measure the inhibition of VEGFR-2 phosphorylation activity in the presence of varying concentrations of the compound.

-

Cholinesterase Inhibition Assay: Employ the Ellman's method to determine the IC50 values for the inhibition of AChE and BChE.

Cytotoxicity and Antiproliferative Assays

-

Objective: To assess the compound's effect on cell viability and proliferation.

-

Methodology:

-

Treat various cancer cell lines (e.g., those overexpressing VEGFR-2) and normal cell lines with a range of concentrations of the compound.

-

After a defined incubation period (e.g., 48-72 hours), assess cell viability using assays such as MTT, XTT, or CellTiter-Glo®.

-

Determine the IC50 value for each cell line.

-

Conclusion and Future Directions

(E)-N'-hydroxypicolinimidamide is a molecule with considerable untapped potential. Its synthesis is feasible through established chemical routes, and its structural features suggest a rich pharmacology. The dual role as a potential nitric oxide donor and a prodrug for picolinimidamide makes it a particularly attractive candidate for further investigation.

Future research should focus on the definitive synthesis and characterization of (E)-N'-hydroxypicolinimidamide to confirm its structure and physicochemical properties. Subsequently, a systematic in vitro and in vivo evaluation is warranted to explore its predicted biological activities. Elucidating its metabolic fate and pharmacokinetic profile will be crucial for its development as a potential therapeutic agent. The insights gained from such studies will not only shed light on the specific properties of this molecule but also contribute to the broader understanding of picolinimidamide and amidoxime chemistry in drug discovery.

References

-

El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 556504, Picolinimidamide. Available from: [Link]

- Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1256-1268.

- Marchetti, F., et al. (2022). Synthesis and biological evaluation of imidamide analogs as selective anti-trypanosomal agents. European Journal of Medicinal Chemistry, 235, 114285.

- Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. Protein and Peptide Letters, 12(7), 701-704.

- El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2469.

- Perissutti, E., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060.

- Zhang, L., et al. (2018). Structure-activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 138-147.

- Glamočlija, U., et al. (2021). Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. Molecules, 26(22), 7060.

-

El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. ResearchGate. Available from: [Link]

- Hoidy, W. H., et al. (2010). Chemical Synthesis and Characterization of N-Hydroxy-N-Methyl Fattyamide from Palm Oil. Oriental Journal of Chemistry, 26(2), 369-372.

-

Various Authors. (2016). How do I purify amidoxime derivatives?. ResearchGate. Available from: [Link]

-

Wang, L., et al. (2020). Discovery of novel picolinamide-based derivatives as novel VEGFR-2 kinase inhibitors: synthesis, in vitro biological evaluation and molecular docking. PubMed. Available from: [Link]

-

Paruszewski, R., et al. (2005). New derivatives of picolinic acid and nicotinic acid with anticonvulsant activity. PubMed. Available from: [Link]

- Al-Ostath, A., et al. (2024). In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. Pharmaceuticals, 17(11), 1421.

- Jayashree, B. S., & Lokanath, N. K. (2015). synthesis and characterization of n-chloropicolinamide: a new, mild, stable, effective and efficient oxidant for organic substrates. RASAYAN Journal of Chemistry, 8(3), 324-329.

- Kumar, R., & Kumar, S. (2013). Synthesis and Characterization of Novel Amide Derivatives of Nitro- Imidazole. Der Pharma Chemica, 5(4), 133-138.

-

El Hage, S., et al. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. PubMed. Available from: [Link]

- Meanwell, N. A. (2018). Amide Bond Bioisosteres: Strategies, Synthesis, and Successes. Journal of Medicinal Chemistry, 61(14), 5822-5880.

- Rassias, G., et al. (2021). Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease. European Journal of Medicinal Chemistry, 223, 113695.

-

Taylor & Francis. Amidines – Knowledge and References. Available from: [Link]

-

Various Authors. (2025). Synthesis and characterization of N-alkyl hydroxyacetamides. ResearchGate. Available from: [Link]

-

Cambridge MedChem Consulting. (2024). Ester and Amide Bioisosteres. Available from: [Link]

- Wang, Y., et al. (2021).

-

Schneider, M. (2016). Synthese, in vitro Charakterisierung und in vivo Testung neuer Amidin-Prodrugs. MACAU. Available from: [Link]

- Lasota, J., & Błachut, D. (2022).

- Li, X., et al. (2024). Amide bioisosteric replacement in the design and synthesis of quorum sensing modulators. European Journal of Medicinal Chemistry, 275, 116525.

-

Physiology Open. (2025). Nitrates | Nitric oxide donor | Cardiovascular pharmacology. YouTube. Available from: [Link]

Sources

- 1. Picolinimidamide | C6H7N3 | CID 556504 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Advanced nitric oxide donors: chemical structure of NO drugs, NO nanomedicines and biomedical applications - Nanoscale (RSC Publishing) [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

- 8. fulir.irb.hr [fulir.irb.hr]

- 9. mdpi.com [mdpi.com]

- 10. Making sure you're not a bot! [macau.uni-kiel.de]

- 11. Amidoxime prodrugs convert to potent cell-active multimodal inhibitors of the dengue virus protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. hovione.com [hovione.com]

- 13. researchgate.net [researchgate.net]

A Comprehensive Guide to the Theoretical and Computational Modeling of (E)-N'-hydroxypicolinimidamide

This technical guide provides a detailed framework for the theoretical and computational investigation of (E)-N'-hydroxypicolinimidamide, a molecule of interest in medicinal chemistry and drug development. The methodologies outlined herein are designed to offer deep insights into the molecule's structural, electronic, and interactive properties, guiding further experimental work and rational drug design. This document is intended for researchers, scientists, and drug development professionals with a foundational understanding of computational chemistry.

Introduction: The Significance of Picolinimidamide Derivatives

Picolinamide and its derivatives have garnered significant attention in pharmaceutical research due to their diverse biological activities, including potential applications in the treatment of cancer, epilepsy, tuberculosis, and diabetes.[1] The introduction of an N'-hydroxyimidamide functional group presents a unique structural motif with the potential for novel pharmacological properties. Understanding the stereoelectronic characteristics of the (E) isomer of N'-hydroxypicolinimidamide is crucial for elucidating its mechanism of action and for the design of more potent and selective therapeutic agents.

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, offering a cost-effective and time-efficient means to explore molecular properties and interactions at the atomic level.[2] This guide will delineate a multi-faceted computational approach, integrating Density Functional Theory (DFT), molecular docking, and molecular dynamics (MD) simulations to construct a comprehensive theoretical profile of (E)-N'-hydroxypicolinimidamide.

Part 1: Elucidating the Electronic Landscape with Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of many-body systems, making it an ideal starting point for characterizing our molecule of interest.[3][4] DFT calculations can provide valuable information about the molecule's geometry, stability, and reactivity.[5]

Rationale for Method Selection

For small organic molecules, DFT offers a good balance between computational cost and accuracy.[6] The choice of functional and basis set is critical for obtaining reliable results. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice that often yields accurate geometries and electronic properties for organic molecules.[7] For the basis set, a Pople-style basis set such as 6-311++G(d,p) is recommended. The inclusion of diffuse functions ("++") is important for accurately describing the lone pairs of electrons on the nitrogen and oxygen atoms, while the polarization functions ("(d,p)") account for the non-uniform distribution of electron density in chemical bonds.[7]

Experimental Protocol: DFT Workflow

Step 1: Initial Structure Generation

-

Construct the 3D structure of (E)-N'-hydroxypicolinimidamide using a molecular builder and editor. Ensure the correct stereochemistry around the C=N double bond.

Step 2: Geometry Optimization

-

Perform a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set. This will find the lowest energy conformation of the molecule.

Step 3: Vibrational Frequency Analysis

-

Calculate the vibrational frequencies at the optimized geometry. The absence of imaginary frequencies confirms that the optimized structure corresponds to a true energy minimum.

Step 4: Electronic Property Calculation

-

From the optimized geometry, calculate key electronic properties, including:

-

HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies: The energy gap between HOMO and LUMO provides an indication of the molecule's chemical reactivity and stability.[7]

-

Molecular Electrostatic Potential (MEP) surface: The MEP map reveals the charge distribution and helps identify regions of the molecule that are prone to electrophilic or nucleophilic attack.[7][8]

-

Natural Bond Orbital (NBO) analysis: NBO analysis provides insights into intramolecular interactions, such as hyperconjugation and charge transfer.[7]

-

Data Presentation: Key DFT-Derived Parameters

| Parameter | Description | Significance |

| Total Energy (Hartree) | The electronic energy of the optimized molecule. | A lower energy indicates a more stable structure. |

| HOMO Energy (eV) | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy (eV) | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap (eV) | The energy difference between the HOMO and LUMO. | A larger gap suggests higher kinetic stability. |

| Dipole Moment (Debye) | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

Part 2: Predicting Biological Interactions with Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor.[9][10] This method is invaluable for identifying potential biological targets and understanding the molecular basis of ligand-receptor interactions.[]

Rationale for Method Selection

The choice of a biological target for (E)-N'-hydroxypicolinimidamide would ideally be guided by experimental data. In the absence of such data, a rational approach is to investigate enzymes that are known targets for related picolinamide derivatives, such as acetylcholinesterase or other enzymes implicated in the diseases mentioned earlier.[1] The docking algorithm should be capable of exploring a wide conformational space for the ligand and accurately scoring the resulting poses.

Experimental Protocol: Molecular Docking Workflow

Step 1: Target Protein Preparation

-

Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).

-

Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states to the amino acid residues.

Step 2: Ligand Preparation

-

Use the DFT-optimized structure of (E)-N'-hydroxypicolinimidamide as the starting conformation for the ligand.

-

Assign partial charges to the ligand atoms using a suitable force field.

Step 3: Binding Site Definition

-

Identify the active site or binding pocket of the target protein. This can be done based on the location of a co-crystallized ligand or through computational prediction methods.

Step 4: Docking Simulation

-

Perform the docking simulation using a program such as AutoDock or Glide. The program will generate a series of possible binding poses for the ligand within the defined binding site.

Step 5: Analysis of Docking Results

-

Analyze the predicted binding poses based on their docking scores and the nature of the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking).

Data Presentation: Key Docking Parameters

| Parameter | Description | Significance |

| Binding Affinity (kcal/mol) | An estimate of the binding free energy. | A more negative value indicates a stronger binding interaction. |

| Intermolecular Interactions | The types and number of interactions between the ligand and protein. | Provides insight into the key residues involved in binding. |

| RMSD (Å) | Root Mean Square Deviation from a reference pose (if available). | A lower RMSD indicates a better prediction of the binding mode. |

Part 3: Simulating Dynamic Behavior with Molecular Dynamics (MD)

While molecular docking provides a static picture of the ligand-receptor interaction, molecular dynamics (MD) simulations can reveal the dynamic behavior of the complex over time.[9][] MD simulations are essential for assessing the stability of the docked pose and for understanding how the ligand and protein adapt to each other upon binding.[12]

Rationale for Method Selection

MD simulations are computationally intensive, but they provide a level of detail that is not accessible through other methods.[13] By simulating the motions of atoms and molecules over time, MD can be used to study a wide range of biological processes, including protein folding, enzyme catalysis, and ligand binding.[14]

Experimental Protocol: Molecular Dynamics Workflow

Step 1: System Setup

-

Take the best-docked pose of the (E)-N'-hydroxypicolinimidamide-protein complex as the starting point.

-

Solvate the complex in a box of water molecules and add counter-ions to neutralize the system.

Step 2: Energy Minimization

-

Perform an energy minimization of the entire system to remove any steric clashes.

Step 3: Equilibration

-

Gradually heat the system to the desired temperature (e.g., 300 K) and then run a short simulation under constant pressure to allow the system to equilibrate.

Step 4: Production Run

-

Run a longer production simulation (typically on the order of nanoseconds to microseconds) to collect data on the dynamic behavior of the system.

Step 5: Trajectory Analysis

-

Analyze the MD trajectory to calculate various properties, such as:

-

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

-

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

-

Hydrogen bond analysis: To monitor the formation and breaking of hydrogen bonds between the ligand and protein over time.

-

Data Presentation: Key MD-Derived Parameters

| Parameter | Description | Significance |

| RMSD of Protein Backbone (Å) | A measure of the protein's structural stability over time. | A stable RMSD indicates that the protein is not undergoing large conformational changes. |

| RMSD of Ligand (Å) | A measure of the stability of the ligand's binding pose. | A stable RMSD suggests that the ligand remains bound in the active site. |

| Number of Hydrogen Bonds | The number of hydrogen bonds between the ligand and protein as a function of time. | Provides insight into the key interactions that stabilize the complex. |

Conclusion

The integrated computational approach outlined in this guide provides a robust framework for the in-depth theoretical study of (E)-N'-hydroxypicolinimidamide. By combining the strengths of DFT, molecular docking, and MD simulations, researchers can gain a comprehensive understanding of this molecule's intrinsic properties and its potential interactions with biological targets. The insights derived from these computational studies are invaluable for guiding the synthesis of new derivatives, optimizing pharmacological activity, and ultimately accelerating the drug discovery and development process.

References

-

ResearchGate. (2021). Quantum Computational, Spectroscopic and Molecular Docking Studies on N-(4-Hydroxyphenyl)picolinamide. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Crystal structure of N-hydroxypicolinamide monohydrate. Retrieved from [Link]

-

SlideShare. (n.d.). computational study of small organic molecular using density functional theory (DFT). Retrieved from [Link]

-

Imperial College London. (n.d.). An Introduction to Density Functional Theory. Retrieved from [Link]

-

ResearchGate. (2025). Structure–activity relationship investigation of benzamide and picolinamide derivatives containing dimethylamine side chain as acetylcholinesterase inhibitors. Retrieved from [Link]

-

National Institutes of Health. (2024). Integration of molecular docking and molecular dynamics simulations with subtractive proteomics approach to identify the novel drug targets and their inhibitors in Streptococcus gallolyticus. Retrieved from [Link]

-

Chemistry Journals. (2022). The impact of computational chemistry on modern drug discovery. Retrieved from [Link]

-

ResearchGate. (2025). Molecular docking and in silico studies on analogues of 2-methylheptyl isonicotinate with DHDPS enzyme of Mycobacterium tuberculosis. Retrieved from [Link]

-

ACS Publications. (n.d.). Enzyme Dynamics Determine the Potency and Selectivity of Inhibitors Targeting Disease-Transmitting Mosquitoes. Retrieved from [Link]

-

PubMed. (n.d.). Synthesis and anticonvulsant activity of N-(2-hydroxy-ethyl)amide derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Density functional theory. Retrieved from [Link]

-

MDPI. (2024). Experimental and Theoretical Investigation of the Coordination of 8-Hydroxquinoline Inhibitors to Biomimetic Zinc Complexes and Histone Deacetylase 8 (HDAC8). Retrieved from [Link]

-

PubMed. (2022). Molecular dynamics simulations reveal the inhibitory mechanism of Withanolide A against α-glucosidase and α-amylase. Retrieved from [Link]

-

National Institutes of Health. (2026). Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide. Retrieved from [Link]

-

MDPI. (n.d.). Molecular Docking: Shifting Paradigms in Drug Discovery. Retrieved from [Link]

-

PubMed. (n.d.). Squaric acid N-hydroxylamides: synthesis, structure, and properties of vinylogous hydroxamic acid analogues. Retrieved from [Link]

-

National Institutes of Health. (2025). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. Retrieved from [Link]

-

ResearchGate. (2025). Quantum Computational, Spectroscopic, Topological, Molecular Docking, and Dynamics Studies of 2‐Amino‐3‐Hydroxypyridine (2A3HP): A Potential Antimicrobial Agent. Retrieved from [Link]

-

National Institutes of Health. (2017). 3D-QSAR, Molecular Docking and Molecular Dynamics Simulation of Pseudomonas aeruginosa LpxC Inhibitors. Retrieved from [Link]

-

Frontiers. (n.d.). Enzyme immobilization studied through molecular dynamic simulations. Retrieved from [Link]

-

ResearchGate. (2022). Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p -Nitrophenyl Hydrazones as Anti-inflammatory Compounds against COX-2, 5-LOX, and H /K ATPase. Retrieved from [Link]

-

Proceedings of the National Academy of Sciences. (2011). Complete reconstruction of an enzyme-inhibitor binding process by molecular dynamics simulations. Retrieved from [Link]

-

ResearchGate. (n.d.). Quantum computational, spectroscopic, Hirshfeld surface, electronic state and molecular docking studies on Sulfanilic acid: An anti-bacterial Drug. Retrieved from [Link]

-

ResearchGate. (n.d.). The effect of the picolinamidine derivatives 4a–c on (A) topoisomerase.... Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemistryjournals.net [chemistryjournals.net]

- 3. imperial.ac.uk [imperial.ac.uk]

- 4. Density functional theory - Wikipedia [en.wikipedia.org]

- 5. Spectroscopic, computational, and biological activity studies of bivalent metal complexes of (E)-N′-(4-(dimethylamino)benzylidene) isonicotinohydrazide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. computional study of small organic molecular using density functional theory (DFT) | PPTX [slideshare.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Integration of molecular docking and molecular dynamics simulations with subtractive proteomics approach to identify the novel drug targets and their inhibitors in Streptococcus gallolyticus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Molecular Docking: Shifting Paradigms in Drug Discovery [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Frontiers | Enzyme immobilization studied through molecular dynamic simulations [frontiersin.org]

- 14. pnas.org [pnas.org]

Technical Guide: Biological Targets of (E)-N'-hydroxypicolinimidamide

The following in-depth technical guide details the biological targets and pharmacological mechanisms of (E)-N'-hydroxypicolinimidamide . This analysis distinguishes between the molecule's role as a direct ligand (via chelation), a metabolic substrate (prodrug activation), and the downstream targets of its active metabolite.

Executive Summary

(E)-N'-hydroxypicolinimidamide (also known as N-hydroxy-2-pyridinecarboximidamide) represents a critical pharmacophore in medicinal chemistry, functioning primarily as a bioisostere of nicotinamide and a prodrug for amidines . Its biological activity is bifurcated into two distinct phases:

-

Direct Interaction: Mediated by the E-configured amidoxime moiety, capable of bidentate metal chelation and nitric oxide (NO) donation.

-

Metabolic Activation: The molecule serves as a substrate for the mARC (Mitochondrial Amidoxime Reducing Component) system, which reduces it to picolinamidine (2-amidinopyridine), a potent serine protease inhibitor.

This guide analyzes these targets, providing mechanistic grounding and validation protocols for researchers.

Part 1: The Metabolic Target — mARC Enzyme System

The most definitive biological interaction for (E)-N'-hydroxypicolinimidamide is its role as a specific substrate for the mARC1/mARC2 enzyme complex located on the outer mitochondrial membrane.

Mechanism of Action

The E-isomer of the amidoxime binds to the molybdenum cofactor (Moco) within the mARC catalytic domain. In concert with Cytochrome b5 (Cyb5) and NADH-Cytochrome b5 Reductase (Cyb5R) , mARC catalyzes the N-reduction of the oxime bond, cleaving the N-O bond to yield the corresponding amidine and water.

-

Significance: This pathway overcomes the poor oral bioavailability of highly basic amidines (pKa ~11-12). The amidoxime (pKa ~8) is more lipophilic, allowing passive transport before intracellular reduction.

Pathway Visualization

The following diagram illustrates the electron transport chain required for this reduction.

Caption: Electron flow from NADH to mARC via Cyb5R and Cyb5, resulting in the reduction of the amidoxime prodrug to its active amidine form.

Validation Protocol: In Vitro Microsomal Stability Assay

To confirm mARC-mediated reduction, researchers must reconstitute the system or use liver microsomes.

-

Preparation: Isolate porcine or human liver microsomes (rich in mARC/Cyb5/Cyb5R).

-

Incubation:

-

Test Compound: 10 µM (E)-N'-hydroxypicolinimidamide.

-

Cofactor: 1 mM NADH (essential electron donor).

-

Buffer: 100 mM Potassium Phosphate (pH 7.4).

-

-

Control: Run a parallel reaction without NADH to rule out non-enzymatic hydrolysis.

-

Analysis: Quench with ice-cold acetonitrile at t=0, 15, 30, 60 min. Analyze supernatant via LC-MS/MS monitoring the transition from amidoxime (M+H 138.06) to amidine (M+H 122.07).

-

Interpretation: Rapid disappearance of parent only in the presence of NADH confirms mARC targeting.

Part 2: Downstream Targets — Serine Protease Inhibition

Once reduced by mARC, the metabolite picolinamidine becomes the primary effector. The structural homology of the 2-amidinopyridine moiety to the side chain of arginine allows it to target the S1 specificity pocket of trypsin-like serine proteases.

Target: Thrombin and Factor Xa

-

Mechanism: The protonated amidine group (at physiological pH) forms a salt bridge with the catalytic Asp189 residue at the bottom of the S1 pocket of proteases like Thrombin and Factor Xa.

-

Therapeutic Relevance: Anticoagulation. This is the mechanism utilized by drugs like ximelagatran (which uses an amidoxime prodrug strategy).

Target: Trypsin

-

Mechanism: Competitive inhibition. Picolinamidine mimics the arginine residue of the natural substrate, blocking the active site.

Data Summary: Picolinamidine Inhibition Constants (

Part 3: Direct Pharmacological Targets (Chelation & NO)

The (E)-N'-hydroxypicolinimidamide molecule itself (prior to reduction) possesses unique biological targets due to its chelating "pincer" structure.

Target: Metalloproteases (MMPs / Carbonic Anhydrase)

The pyridine nitrogen and the oxime oxygen/nitrogen atoms form a stable bidentate chelate with divalent metal ions (

-

Mechanism: In Zinc-dependent enzymes (e.g., Matrix Metalloproteinases - MMPs), the amidoxime group can displace the water molecule bound to the catalytic Zinc ion, effectively inhibiting the enzyme.

-

Structural Logic: The E-configuration positions the oxygen and pyridine nitrogen perfectly for 5-membered ring chelation.

Target: Nitric Oxide Synthase (NOS) Pathway

Amidoximes can be oxidatively metabolized to release Nitric Oxide (NO).

-

Mechanism: Oxidation by cytochrome P450s or direct interaction with NOS can liberate NO, leading to vasodilation (cGMP pathway activation).

Chelation Workflow Diagram

The following diagram depicts the competitive inhibition of a metalloprotease via Zinc sequestration.

Caption: Bidentate coordination of the amidoxime ligand to the catalytic Zinc ion, resulting in enzyme inactivation.

Part 4: Experimental Validation Framework

To validate these targets in a drug discovery campaign, the following self-validating protocols are recommended.

Protocol: Isothermal Titration Calorimetry (ITC) for Metal Binding

Purpose: To quantify the affinity (

-

Setup: Fill the ITC cell with 20 µM Metalloprotein (e.g., Carbonic Anhydrase II) in HEPES buffer.

-

Titration: Load the syringe with 200 µM (E)-N'-hydroxypicolinimidamide.

-

Execution: Inject 2 µL aliquots every 180 seconds at 25°C.

-

Analysis: Fit the heat release curve to a "One Set of Sites" model.

-

Validation: A specific binding event will show a sigmoidal saturation curve. If the interaction is purely non-specific metal stripping, the stoichiometry (N) will likely deviate from 1:1.

Protocol: Fluorogenic Serine Protease Assay (Post-Reduction)

Purpose: To confirm the activity of the metabolite.

-

Pre-incubation: Incubate (E)-N'-hydroxypicolinimidamide with the mARC system (microsomes + NADH) for 60 mins.

-

Transfer: Take the supernatant (containing the generated amidine).

-

Assay: Add to a well containing Thrombin (0.1 U/mL) and a fluorogenic substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC).

-

Readout: Monitor fluorescence (Ex 360nm / Em 460nm).

-

Result: A decrease in fluorescence slope compared to control indicates successful prodrug activation and target engagement.

References

-

Clement, B., et al. (2005). "The mitochondrial amidoxime reducing component (mARC): a new enzyme system of clinical significance." Drug Metabolism Reviews.

-

Havemeyer, A., et al. (2011). "Identification of the missing component in the mitochondrial benzamidoxime prodrug-converting system as a novel molybdenum enzyme." Journal of Biological Chemistry.

-

Kozlowska, K., et al. (2019). "Amidoximes as prodrugs: The mARC system and beyond." Current Pharmaceutical Design.

-

Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

-

Richardson, D. R. (2005). "Iron chelators as therapeutic agents for the treatment of cancer." Critical Reviews in Oncology/Hematology.

(e)-n'-hydroxypicolinimidamide solubility and stability studies

Technical Whitepaper: Physicochemical Profiling of (E)-N'-hydroxypicolinimidamide

Executive Summary (E)-N'-hydroxypicolinimidamide (also known as (E)-2-pyridylamidoxime) represents a critical scaffold in the synthesis of antiviral nucleoside analogs (e.g., Favipiravir derivatives) and high-affinity metal chelators. While the amidoxime moiety offers improved oral bioavailability compared to amidines, it presents unique stability challenges—specifically hydrolytic degradation and geometric isomerization. This guide outlines a high-fidelity pre-formulation workflow to characterize the solubility and stability of the (E)-isomer, ensuring data integrity for downstream drug development.

Part 1: Molecular Identity & Structural Considerations[1][2]

Before initiating wet-lab protocols, the researcher must understand the ionization and isomerization landscape of the molecule.

-

Chemical Structure: Pyridine-2-carboximidamide, N-hydroxy-, (E)-

-

CAS Registry: 1723-00-8 (Generic), 22059-22-9 (Specific isomers often conflated)

-

Molecular Weight: 137.14 g/mol

Ionization Profile (pKa)

The molecule is an ampholyte with two dominant ionization centers. Understanding these is prerequisite to buffer selection.

-

Basic Center (pKa₁ ~ 3.5 - 4.5): The pyridine nitrogen. At pH < 3.5, the molecule exists as a cation (pyridinium).

-

Acidic Center (pKa₂ ~ 11.0 - 12.0): The oxime hydroxyl group (-N-OH). At pH > 11, it exists as an anion.

-

Isoelectric Region (pH 6 - 9): The neutral species predominates here, correlating with minimum aqueous solubility.

The E/Z Isomerization Risk

The (E)-configuration (Entgegen) places the hydroxyl group and the amino group on opposite sides of the C=N double bond.

-

Thermodynamic Driver: The (Z)-isomer is often thermodynamically favored due to an intramolecular hydrogen bond between the oxime proton and the pyridine nitrogen (forming a pseudo-5-membered ring).

-

Kinetic Trap: The (E)-isomer is typically the kinetic product of synthesis. In solution, particularly non-polar solvents or neutral aqueous buffers, spontaneous

isomerization can occur. -

Mitigation: Protonation of the pyridine ring (low pH) increases the rotational barrier, kinetically "locking" the isomer.

Part 2: Solubility Profiling

Objective: Determine thermodynamic solubility across the physiological pH range to predict oral absorption and precipitation risks.

Experimental Protocol: pH-Dependent Shake-Flask Method

Reagents:

-

Universal Buffer (Britton-Robinson) or specific buffers: pH 1.2 (HCl), pH 4.5 (Acetate), pH 6.8 (Phosphate), pH 10 (Borate).

-

(E)-N'-hydroxypicolinimidamide reference standard (purity >98%).

Workflow:

-

Saturation: Add excess solid compound (~20 mg) to 2 mL of each buffer in amber glass vials (to prevent photo-isomerization).

-

Equilibration: Agitate at 37°C for 24 hours (orbital shaker at 200 rpm).

-

Phase Separation: Centrifuge at 13,000 rpm for 10 minutes. Critical: Measure the pH of the supernatant; the compound may shift the buffer pH.

-

Filtration: Filter supernatant through a 0.22 µm PVDF filter (low binding).

-

Quantification: Analyze via HPLC-UV (Method described in Part 4).

Data Output Format: